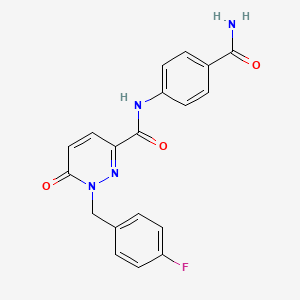

N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

Molecular Formula |

C19H15FN4O3 |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C19H15FN4O3/c20-14-5-1-12(2-6-14)11-24-17(25)10-9-16(23-24)19(27)22-15-7-3-13(4-8-15)18(21)26/h1-10H,11H2,(H2,21,26)(H,22,27) |

InChI Key |

RKPAQVCDQVSQMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approach

The most widely used method involves constructing the dihydropyridazine core through cyclocondensation. Key steps include:

- Formation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid via hydrothermal treatment of 2-chloro-5-trifluoromethylpyridine in water at 100–180°C for 24–72 hours (yield: >80%).

- Esterification using thionyl chloride (SOCl₂) in methanol, achieving 58–92% yields for methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

- Amide coupling with 4-aminobenzamide under Hünig’s base (N,N-diisopropylethylamine) in 1,4-dioxane at reflux.

Critical Parameters :

- Temperature control during cyclocondensation prevents decarboxylation.

- Use of POCl₃ in chlorination steps improves electrophilicity for subsequent nucleophilic substitutions.

Palladium-Catalyzed Aminocarbonylation

Direct Functionalization Strategy

This method employs palladium catalysts to introduce the carboxamide group efficiently:

- Start with 3-iodo-1H-pyridazine derivatives.

- Perform aminocarbonylation using CO gas generated ex situ from formic acid, achieving yields up to 99%.

Advantages :

- Avoids multi-step protection/deprotection sequences.

- Enables late-stage diversification of the carboxamide moiety.

Reaction Conditions :

Microwave-Assisted Cyclization

Accelerated Ring Closure

Microwave irradiation significantly reduces reaction times for key cyclization steps:

This method enhances throughput while maintaining regiochemical control.

Solid-Phase Synthesis for Parallel Optimization

Resin-Bound Intermediate Strategy

A modular approach enables rapid analog generation:

- Wang resin functionalization with Fmoc-protected 4-fluorobenzylamine.

- Pyridazine ring assembly via iterative coupling/cyclization steps.

- Cleavage with TFA/water (95:5) to release the final product.

Key Benefits :

- Enables high-throughput screening of N-substituents.

- Reduces purification challenges through resin-bound intermediates.

Comparative Analysis of Methods

Yield and Scalability Assessment

Environmental and Cost Considerations

- Palladium-based methods show superior atom economy but require costly catalysts.

- Hydrothermal synthesis (Method 2.1) uses water as solvent, aligning with green chemistry principles.

Key Challenges and Optimization Strategies

Common Synthetic Hurdles

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or hydrogen gas.

Substitution: Substitution reactions can introduce different functional groups into the molecule, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of dihydropyridazine compounds exhibit anticancer properties. N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the structure of dihydropyridazines can enhance their cytotoxicity against various cancer cell lines.

Neuroprotective Effects

This compound has been investigated for its neuroprotective potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been reported to inhibit acetylcholinesterase activity, which is crucial for managing symptoms of Alzheimer's disease. The neuroprotective profile may be attributed to the compound's ability to cross the blood-brain barrier and modulate neurotransmitter levels.

Anti-inflammatory Properties

Dihydropyridazine derivatives are also being studied for their anti-inflammatory effects. The presence of specific functional groups in this compound may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Data Table: Summary of Biological Activities

| Activity Type | Evidence/Source | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotective | Acetylcholinesterase inhibition | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the synthesis and biological evaluation of various dihydropyridazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection in Alzheimer's Disease

In another investigation focusing on neurodegenerative diseases, researchers evaluated the neuroprotective effects of several dihydropyridazine compounds. This compound was highlighted for its ability to enhance neuronal survival and reduce amyloid-beta toxicity, a hallmark of Alzheimer's pathology.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

- Proteasome Inhibition: Fluorobenzyl-substituted pyridazines (Target Compound, ) show promise against T. cruzi, with IC₅₀ values in the nanomolar range for analogs like Compound 19 () .

- Metabolic Stability : Trifluoromethyl groups () reduce oxidative metabolism, extending half-life in vivo .

- Solubility-Bioactivity Balance : Methoxy groups () improve solubility but may reduce membrane permeability compared to halogenated analogs .

Biological Activity

N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and mechanisms of action based on available research findings.

- Molecular Formula : C20H16FN3O3

- Molecular Weight : 365.4 g/mol

- CAS Number : 899741-04-9

Anti-inflammatory Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study involving related compounds demonstrated the ability to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in J774A.1 macrophage cells, suggesting a potential mechanism for treating inflammatory conditions .

| Compound | Cytokine Inhibition | Cell Line | IC50 (µM) |

|---|---|---|---|

| 13a | IL-6, TNF-α | J774A.1 | Not specified |

| This compound | TBD | TBD | TBD |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain types of cancer cells, although specific IC50 values and detailed mechanisms remain to be fully elucidated.

The compound's biological activity may be attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival. In particular, inhibition of the NF-κB pathway has been noted as a critical mechanism by which related compounds exert their anti-inflammatory effects . Further studies are needed to confirm whether similar mechanisms apply to this compound.

Study 1: In Vivo Efficacy

In an animal model of acute lung injury (ALI), derivatives similar to this compound were administered. Results showed significant improvement in lung function and reduced inflammation markers compared to control groups .

Study 2: Pharmacokinetics

Pharmacokinetic studies indicated favorable absorption characteristics with a half-life (T½) of approximately 11.8 hours for related compounds, suggesting potential for sustained therapeutic effects when administered .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.